1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Synthesis of Azide: The azide precursor can be synthesized by reacting 3-methoxyphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Synthesis of Alkyne: The alkyne precursor can be synthesized by reacting 4-pyridinecarboxaldehyde with propargyl bromide in the presence of a base such as potassium carbonate.
Cycloaddition Reaction: The azide and alkyne precursors are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.
Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under high pressure and temperature to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinyl group can be reduced to a piperidinyl group using hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Hydrolysis: The carboxylic acid group can be hydrolyzed to form the corresponding carboxylate salt in the presence of a base such as sodium hydroxide.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and bases. Major products formed from these reactions include hydroxylated, reduced, substituted, and hydrolyzed derivatives of the original compound.
Scientific Research Applications
1-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the activity of bacterial enzymes by binding to their active sites. As an anticancer agent, it may induce apoptosis in cancer cells by activating specific signaling pathways. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyridinyl group, which may result in different chemical properties and applications.
1-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
1-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-methyl ester: Contains a methyl ester group instead of a carboxylic acid group, which may influence its solubility and stability.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-22-12-4-2-3-11(9-12)19-14(10-5-7-16-8-6-10)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNHFFUSVJODRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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